molecular formula C22H16Br2O4 B10888918 Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate)

Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate)

Cat. No.: B10888918
M. Wt: 504.2 g/mol
InChI Key: YSWVIOWUNFPLLF-UHFFFAOYSA-N
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Description

Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) is a brominated aromatic ester compound featuring a central benzene ring substituted with two 3-bromo-4-methylbenzoate groups at the 1,2-positions.

Properties

Molecular Formula

C22H16Br2O4

Molecular Weight

504.2 g/mol

IUPAC Name

[2-(3-bromo-4-methylbenzoyl)oxyphenyl] 3-bromo-4-methylbenzoate

InChI

InChI=1S/C22H16Br2O4/c1-13-7-9-15(11-17(13)23)21(25)27-19-5-3-4-6-20(19)28-22(26)16-10-8-14(2)18(24)12-16/h3-12H,1-2H3

InChI Key

YSWVIOWUNFPLLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)C)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE typically involves the esterification of 3-bromo-4-methylbenzoic acid with 2-hydroxyphenyl 3-bromo-4-methylbenzoate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity

Compounds with bromine and methyl substituents (e.g., 4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate) in ) exhibit structural similarities. The bromine atoms enhance electrophilicity and molecular weight, while methyl groups may improve lipophilicity. However, sulfonate groups in ’s compound contrast with the ester groups in the target molecule, leading to differences in solubility and reactivity .

Binding Energy Comparisons

and highlight binding energies of insecticidal compounds (e.g., −8.7 kcal/mol for Compound 1 and −8.5 kcal/mol for Compound 2). While these are hydroxylamine derivatives rather than benzoates, they demonstrate how bromine and aromatic substituents can enhance binding to biological targets like trehalase enzymes. The target compound’s ester linkages may reduce binding affinity compared to hydroxylamine-based systems but improve metabolic stability .

Data Table: Hypothetical Comparative Analysis

Property Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) Compound 1 () 4-Benzoyl-2,6-dibromo-1,3-phenylene bis(...) ()
Molecular Weight ~500 g/mol (estimated) Not reported ~700 g/mol (estimated)
Functional Groups Ester, Br, CH₃ Hydroxylamine, isothiazole Sulfonate, diazo, Br
Binding Energy (kcal/mol) Not available −8.7 Not reported
Solubility Likely low (lipophilic esters) Moderate (polar groups) High (sulfonate)
Applications Unreported; potential agrochemicals Insecticide candidates Likely photoresist or dye intermediate

Biological Activity

Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) is an organic compound with significant potential in various biological applications due to its unique structural features. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) is characterized by a benzene ring with bromine and methyl substitutions, along with ester functionalities derived from benzoic acid derivatives. The molecular formula for this compound is C22H16Br2O4C_{22}H_{16}Br_2O_4, which highlights the presence of multiple bromine atoms that enhance its reactivity and biological activity.

Property Details
Molecular FormulaC22H16Br2O4C_{22}H_{16}Br_2O_4
Physical StateSolid
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) exhibits notable antimicrobial properties. Its structure suggests potential interactions with microbial cell membranes and enzymes, leading to inhibitory effects on various bacterial strains.

Case Study: Antimicrobial Efficacy

A study explored the compound's activity against several bacterial strains, including:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Pseudomonas aeruginosa (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli150
Pseudomonas aeruginosa9.375

These results indicate that the compound has a stronger effect on Pseudomonas aeruginosa compared to other strains, suggesting a selective antimicrobial action that could be beneficial in therapeutic applications .

Enzyme Inhibition

The presence of bromine atoms in Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) enhances its ability to inhibit specific enzymes. This property is crucial for developing drugs targeting enzyme-mediated pathways in various diseases.

The mechanism through which this compound exerts its biological effects involves:

  • Halogen Bonding: The bromine atoms can form halogen bonds with nucleophilic sites in enzymes or receptors, enhancing binding affinity.
  • Hydrolysis of Ester Groups: The ester functionalities can undergo hydrolysis, releasing active components that interact with biological pathways.

Potential Therapeutic Applications

Given its biological activity, Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) is being investigated for potential therapeutic uses in:

  • Antimicrobial Treatments: Targeting resistant bacterial strains.
  • Cancer Therapy: Compounds with similar structures have shown anticancer properties, suggesting further exploration could yield promising results.

Comparative Analysis with Related Compounds

To understand the uniqueness of Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate), it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate)C22H16Br2O4C_{22}H_{16}Br_2O_4Different substitution pattern
Methyl 4-bromo-3-methylbenzoateC10H11BrO2C_{10}H_{11}BrO_2Simpler structure with a single methyl group

The presence of multiple bromine atoms and ester functionalities in Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .

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